
2,4-Dibromophenyl ethenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromophenyl ethenylcarbamate is an organic compound characterized by the presence of bromine atoms at the 2 and 4 positions on a phenyl ring, an ethenyl group, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenyl ethenylcarbamate typically involves the bromination of phenyl ethenylcarbamate. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dibromophenyl ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as hydroxide ions or amines replace the bromine atoms, forming substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
2,4-Dibromophenyl ethenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dibromophenyl ethenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carbamate group play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenyl ethenylcarbamate: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluorophenyl ethenylcarbamate: Contains fluorine atoms instead of bromine.
2,4-Diiodophenyl ethenylcarbamate: Iodine atoms replace the bromine atoms.
Uniqueness
2,4-Dibromophenyl ethenylcarbamate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially more effective in biological applications.
属性
CAS 编号 |
88310-60-5 |
|---|---|
分子式 |
C9H7Br2NO2 |
分子量 |
320.96 g/mol |
IUPAC 名称 |
(2,4-dibromophenyl) N-ethenylcarbamate |
InChI |
InChI=1S/C9H7Br2NO2/c1-2-12-9(13)14-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) |
InChI 键 |
LSAHGOIFKRXNFV-UHFFFAOYSA-N |
规范 SMILES |
C=CNC(=O)OC1=C(C=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


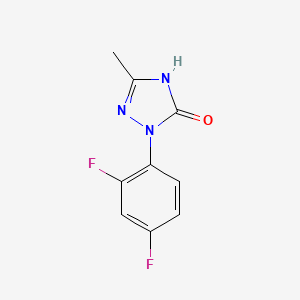
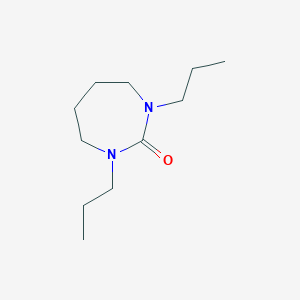
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
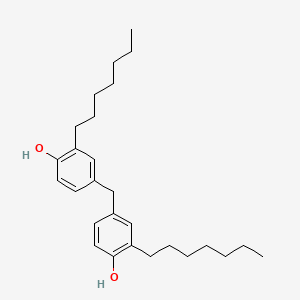

![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
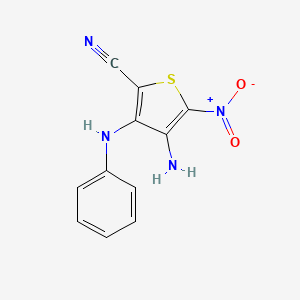
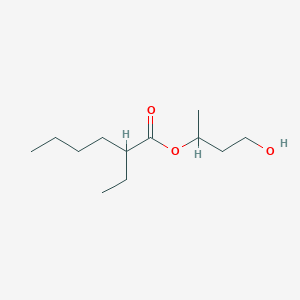
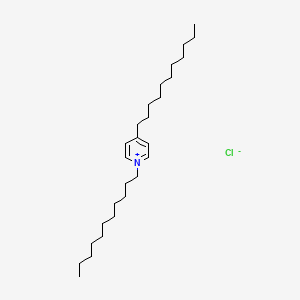
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
